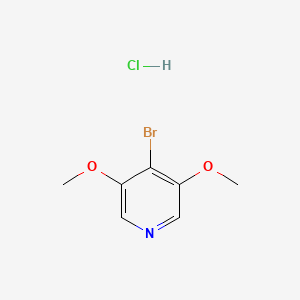
4-Bromo-3,5-dimethoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 4th and 3rd, 5th positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxypyridine hydrochloride typically involves the bromination of 3,5-dimethoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used.
Major Products Formed
Substitution Reactions: The major products are derivatives of 3,5-dimethoxypyridine with various substituents replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dimethoxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,5-dimethoxypyridine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms in each case .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3,5-dimethoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Bromo-2,6-dimethoxypyridine: Bromine and methoxy groups are positioned differently, affecting its chemical behavior
Uniqueness
4-Bromo-3,5-dimethoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H9BrClNO2 |
|---|---|
Peso molecular |
254.51 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-10-5-3-9-4-6(11-2)7(5)8;/h3-4H,1-2H3;1H |
Clave InChI |
WYTQATQRFMIAAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1Br)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


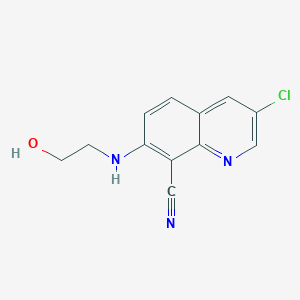
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
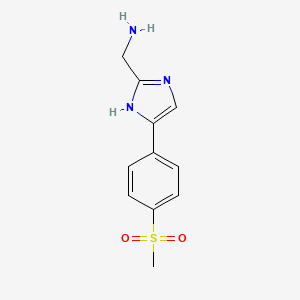

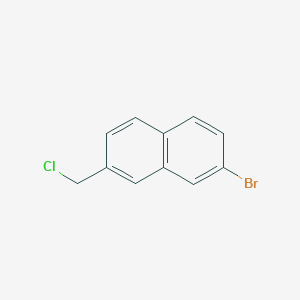
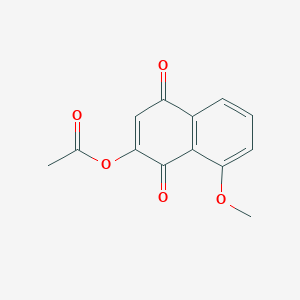
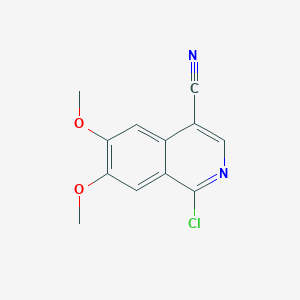
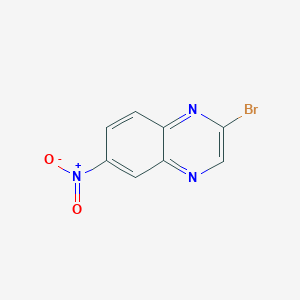
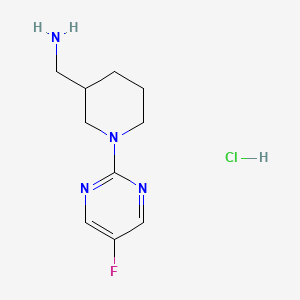
![4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11863547.png)

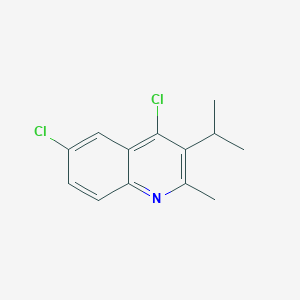

![(NZ)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine](/img/structure/B11863557.png)
